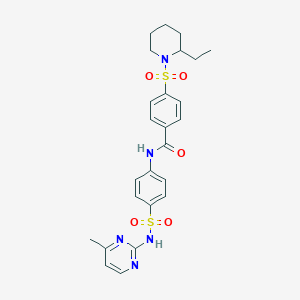
3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole is a synthetic compound known for its interesting chemical properties and potential applications in various scientific fields. It consists of a unique combination of chemical groups, including an oxadiazole ring, trifluoromethyl group, piperidine and piperazine rings, and a pyridine moiety.
Vorbereitungsmethoden
1. Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple steps, often beginning with the formation of the oxadiazole ring. This step may involve the cyclization of hydrazides with appropriate reagents. Following this, the integration of the trifluoromethyl pyridine unit, piperazine, and piperidine rings can be achieved through sequential nucleophilic substitution and condensation reactions. Proper control of reaction conditions, such as temperature, solvent, and pH, is crucial to ensure high yield and purity. 2. Industrial Production Methods: Industrially, the synthesis of this compound may be scaled up by optimizing the reaction parameters, utilizing continuous flow techniques, and employing catalysts to enhance reaction efficiency. These methods aim to minimize by-products and reduce production costs while maintaining product quality.
Analyse Chemischer Reaktionen
1. Types of Reactions: 3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole undergoes various types of reactions, including oxidation, reduction, and nucleophilic substitution. 2. Common Reagents and Conditions: For oxidation, reagents like hydrogen peroxide or potassium permanganate might be employed. Reduction reactions can utilize agents such as sodium borohydride or lithium aluminum hydride. Nucleophilic substitution may involve the use of strong bases like sodium hydride or potassium tert-butoxide. 3. Major Products: Depending on the reagents and conditions, the compound can form different products. Oxidation might yield oxadiazole derivatives with different functional groups, while reduction could lead to partially or fully reduced analogs. Nucleophilic substitution can result in the replacement of specific substituents with others, modifying the compound's properties.
Wissenschaftliche Forschungsanwendungen
1. Chemistry: In synthetic organic chemistry, the compound serves as an intermediate for creating complex molecules and for studying its unique reactivity. 2. Biology: It may act as a probe or ligand in biochemical assays, particularly due to its trifluoromethyl and piperazine moieties, which can interact with biological targets. 3. Medicine: Researchers investigate its pharmacological properties, exploring potential therapeutic effects for diseases where the compound's structure can interact with specific biological pathways. 4. Industry: The compound could be used in the development of new materials with specialized functions, such as sensors, due to its chemical stability and unique structural features.
Wirkmechanismus
The mechanism by which 3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole exerts its effects involves interaction with molecular targets within cells. The compound's trifluoromethyl group and nitrogen-rich rings enable it to bind with high affinity to specific proteins or enzymes, modulating their activity. It may influence signaling pathways or inhibit the function of enzymes critical to particular cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as those containing oxadiazole rings, trifluoromethyl groups, or piperazine rings, 3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole stands out due to its unique combination of these elements. This unique structural combination imparts distinctive chemical and biological properties, differentiating it from analogs like:
5-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole
N-(4-Trifluoromethylphenyl)piperazine
3-Methyl-1,2,4-oxadiazole derivatives without trifluoromethyl or piperazine groups.
Hope this helps to satiate your curiosity about the compound! What's next on the learning menu?
Eigenschaften
IUPAC Name |
3-methyl-5-[[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N6O/c1-14-24-18(29-25-14)13-26-6-3-16(4-7-26)27-8-10-28(11-9-27)17-12-15(2-5-23-17)19(20,21)22/h2,5,12,16H,3-4,6-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXPOEVFJLBXOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)N3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2410624.png)

![2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2410626.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2410629.png)





![{1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol](/img/structure/B2410639.png)

![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2410645.png)
